molecular formula C12H21NO2 B13313806 Ethyl 1-aminospiro[4.4]nonane-1-carboxylate

Ethyl 1-aminospiro[4.4]nonane-1-carboxylate

Cat. No.: B13313806
M. Wt: 211.30 g/mol
InChI Key: OUPLDTXUBLTBKZ-UHFFFAOYSA-N
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Description

Ethyl 1-aminospiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused to a carboxylate ester and an amino group. The unique spirocyclic framework of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-aminospiro[4.4]nonane-1-carboxylate typically involves the reaction of 1-aminospiro[4.4]nonane-1-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be summarized as follows:

1-aminospiro[4.4]nonane-1-carboxylic acid+ethanoldehydrating agentEthyl 1-aminospiro[4.4]nonane-1-carboxylate+water\text{1-aminospiro[4.4]nonane-1-carboxylic acid} + \text{ethanol} \xrightarrow{\text{dehydrating agent}} \text{this compound} + \text{water} 1-aminospiro[4.4]nonane-1-carboxylic acid+ethanoldehydrating agent​Ethyl 1-aminospiro[4.4]nonane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminospiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 1-aminospiro[4.4]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-aminospiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 1-aminospiro[4.4]nonane-1-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic framework and the presence of both amino and ester functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 4-aminospiro[4.4]nonane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-10(14)12(13)9-5-8-11(12)6-3-4-7-11/h2-9,13H2,1H3

InChI Key

OUPLDTXUBLTBKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC12CCCC2)N

Origin of Product

United States

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